molecular formula C15H18N2O4S B2526730 N-(1-cyano-1-cyclopropylethyl)-2-(3-methanesulfonylphenoxy)acetamide CAS No. 1280989-22-1

N-(1-cyano-1-cyclopropylethyl)-2-(3-methanesulfonylphenoxy)acetamide

Cat. No. B2526730
CAS RN: 1280989-22-1
M. Wt: 322.38
InChI Key: QQXYVEXAAXEKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-cyclopropylethyl)-2-(3-methanesulfonylphenoxy)acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. CCPA is a selective agonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes, such as sleep, pain perception, and cardiovascular function.

Mechanism of Action

The adenosine A1 receptor is a G protein-coupled receptor that is activated by the endogenous ligand adenosine. CCPA acts as a selective agonist of the adenosine A1 receptor, which leads to the activation of downstream signaling pathways, including the inhibition of cyclic AMP production and the opening of potassium channels. These effects ultimately lead to the modulation of neuronal activity, resulting in the observed physiological and behavioral effects of CCPA.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of mitochondrial function. Additionally, CCPA has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CCPA is its high selectivity for the adenosine A1 receptor, which allows for the specific targeting of this receptor in various experimental settings. Additionally, CCPA has been found to have relatively low toxicity, making it a suitable candidate for further preclinical and clinical development. However, one of the limitations of CCPA is its relatively short half-life, which may limit its efficacy in certain experimental settings.

Future Directions

There are several potential future directions for the study of CCPA. One area of interest is the development of novel analogs of CCPA with improved pharmacokinetic properties and efficacy. Additionally, further research is needed to elucidate the precise mechanisms by which CCPA exerts its effects in various disease models. Finally, the potential therapeutic applications of CCPA in various diseases, including Parkinson's disease, ischemic stroke, and epilepsy, warrant further investigation in preclinical and clinical settings.

Synthesis Methods

The synthesis of CCPA involves the reaction between N-cyclopropyl-2-chloroethylamine hydrochloride and 3-methanesulfonylphenol, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified using column chromatography to obtain CCPA in high yield and purity.

Scientific Research Applications

CCPA has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, ischemic stroke, and epilepsy. One of the primary mechanisms by which CCPA exerts its effects is through the activation of adenosine A1 receptors, which are abundant in the brain and play a crucial role in modulating neuronal activity. CCPA has been shown to reduce the severity of motor deficits in animal models of Parkinson's disease and improve cognitive function in animal models of ischemic stroke. Additionally, CCPA has been found to have anticonvulsant effects in animal models of epilepsy, suggesting its potential as a novel therapeutic agent for this disease.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3-methylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-15(10-16,11-6-7-11)17-14(18)9-21-12-4-3-5-13(8-12)22(2,19)20/h3-5,8,11H,6-7,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXYVEXAAXEKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.